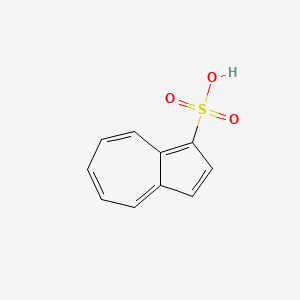
1-(6-BROMOPYRIDIN-3-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-BROMOPYRIDIN-3-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE typically involves the following steps:
Starting Material: The synthesis begins with 6-bromopyridine-3-carbaldehyde.
Formation of Intermediate: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Introduction of Trifluoroethylamine Group: The alcohol is then reacted with trifluoroethylamine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Temperature Control: Maintaining an optimal temperature range to facilitate the reaction.
Catalysts: Using catalysts to enhance the reaction rate.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.
化学反応の分析
Types of Reactions
1-(6-BROMOPYRIDIN-3-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while oxidation and reduction reactions can produce different functionalized derivatives.
科学的研究の応用
1-(6-BROMOPYRIDIN-3-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(6-BROMOPYRIDIN-3-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE involves its interaction with specific molecular targets. The trifluoroethylamine group can interact with enzymes and receptors, modulating their activity. The bromopyridine moiety can also participate in binding interactions, influencing the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
6-Bromopyridine-3-methanol: This compound has a similar bromopyridine structure but lacks the trifluoroethylamine group.
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone: This compound has a ketone group instead of an amine group.
Uniqueness
1-(6-BROMOPYRIDIN-3-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE is unique due to the presence of both the bromopyridine and trifluoroethylamine groups
特性
CAS番号 |
886364-38-1 |
|---|---|
分子式 |
C7H6BrF3N2 |
分子量 |
255.03 g/mol |
IUPAC名 |
1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6BrF3N2/c8-5-2-1-4(3-13-5)6(12)7(9,10)11/h1-3,6H,12H2 |
InChIキー |
MVEFKSSMIMWNSQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1C(C(F)(F)F)N)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Fluorophenyl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B8623875.png)
![4-[(4-Fluorophenyl)methyl]-cyclohexanone](/img/structure/B8623881.png)









![6H-Benzo[e]naphth[2,1-c][1,2]oxaphosphorin, 6-chloro-](/img/structure/B8623950.png)
![(4-Fluorophenyl){4-methyl-2-[(propan-2-yl)amino]phenyl}methanone](/img/structure/B8623963.png)
